molecular formula C13H11FO B1581190 3-Fluorobenzhydrol CAS No. 365-17-3

3-Fluorobenzhydrol

Cat. No.: B1581190
CAS No.: 365-17-3
M. Wt: 202.22 g/mol
InChI Key: ILYUNJUNPZKDOD-UHFFFAOYSA-N
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Description

3-Fluorobenzhydrol is an organic compound with the molecular formula C₁₃H₁₁FO It is a derivative of benzhydrol, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom

Scientific Research Applications

3-Fluorobenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atom.

Safety and Hazards

The safety data sheet for 3-Fluorobenzhydrol provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 3-fluorobenzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-fluorobenzophenone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-fluorobenzophenone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: As mentioned, 3-fluorobenzophenone can be reduced to this compound using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: 3-Fluorobenzophenone.

    Reduction: this compound.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-fluorobenzhydrol depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine’s high electronegativity and small size allow it to modulate the electronic properties of the molecule, potentially enhancing binding affinity to enzymes or receptors.

Comparison with Similar Compounds

    Benzhydrol: The parent compound without the fluorine substitution.

    4-Fluorobenzhydrol: A positional isomer with the fluorine atom at the para position.

    2-Fluorobenzhydrol: Another positional isomer with the fluorine atom at the ortho position.

Uniqueness: 3-Fluorobenzhydrol is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly alter its chemical and physical properties compared to its isomers and the parent compound. This positional effect can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYUNJUNPZKDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341169
Record name 3-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-17-3
Record name 3-Fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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